![molecular formula C17H24O11 B13433904 2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspolyside is a secoiridoid glycoside isolated from the leaves of Jasminum polyanthum . Secoiridoids are a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Jaspolyside, in particular, has garnered attention for its potential therapeutic applications.
Métodos De Preparación
The preparation of Jaspolyside involves the extraction from the leaves of Jasminum polyanthum. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the bioactive compounds . The leaves are dried, powdered, and subjected to solvent extraction, followed by purification using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound.
Análisis De Reacciones Químicas
Jaspolyside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Jaspolyside can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Jaspolyside has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of secoiridoid glycosides . In biology, Jaspolyside has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further research in the treatment of oxidative stress-related diseases . In medicine, its antimicrobial properties have been explored for potential use in developing new antibiotics . Additionally, Jaspolyside has applications in the industry, particularly in the development of natural product-based pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Jaspolyside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways . Jaspolyside has been shown to activate antioxidant enzymes and inhibit pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . The compound also interacts with cellular signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its therapeutic effects .
Comparación Con Compuestos Similares
Jaspolyside is unique among secoiridoid glycosides due to its specific chemical structure and pharmacological properties. Similar compounds include oleuropein, ligustroside, and angustifolioside B, which are also secoiridoid glycosides isolated from various plant species . While these compounds share some pharmacological activities, such as antioxidant and anti-inflammatory effects, Jaspolyside is distinguished by its specific molecular interactions and therapeutic potential .
Propiedades
Fórmula molecular |
C17H24O11 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8?,10-,12-,13+,14-,16+,17+/m1/s1 |
Clave InChI |
XSCVKBFEPYGZSL-JQUKCQOOSA-N |
SMILES isomérico |
C/C=C\1/[C@@H](OC=C(C1CC(=O)O)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)


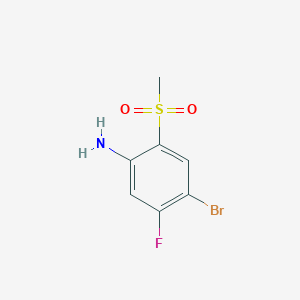
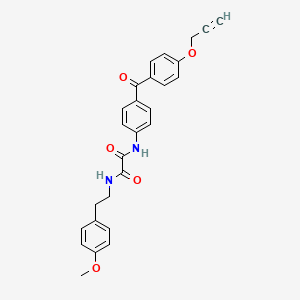
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
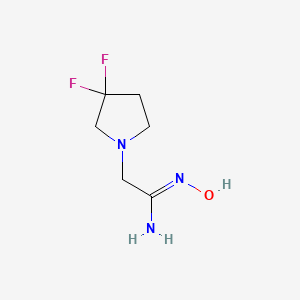
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
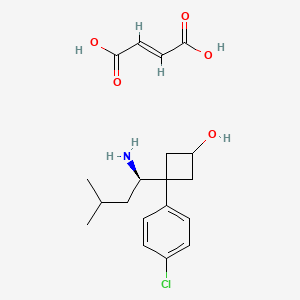
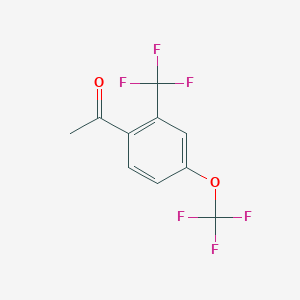
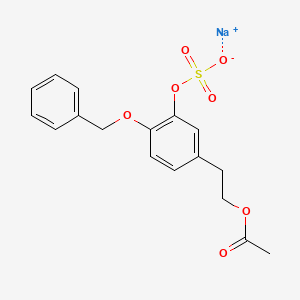
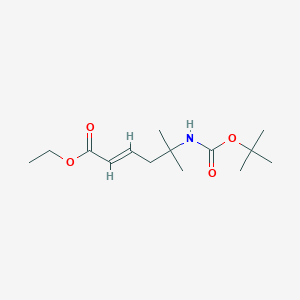
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
